molecular formula C16H19NO3 B5393985 8-[(dimethylamino)methyl]-7-hydroxy-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

8-[(dimethylamino)methyl]-7-hydroxy-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

Cat. No.: B5393985
M. Wt: 273.33 g/mol
InChI Key: HPSVDFHCIGSTIA-UHFFFAOYSA-N
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Description

8-[(Dimethylamino)methyl]-7-hydroxy-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a synthetic coumarin derivative with a cyclopenta[c]chromen-4-one core. Its structure features a dimethylaminomethyl group at position 8, a hydroxyl group at position 7, and a methyl substituent at position 6 (Figure 1). The dimethylaminomethyl group introduces tertiary amine functionality, which may enhance solubility and influence biological interactions such as receptor binding or metabolic stability.

Properties

IUPAC Name

8-[(dimethylamino)methyl]-7-hydroxy-6-methyl-2,3-dihydro-1H-cyclopenta[c]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3/c1-9-14(18)10(8-17(2)3)7-13-11-5-4-6-12(11)16(19)20-15(9)13/h7,18H,4-6,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPSVDFHCIGSTIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC2=C1OC(=O)C3=C2CCC3)CN(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

8-[(dimethylamino)methyl]-7-hydroxy-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one undergoes various chemical reactions, including:

Scientific Research Applications

8-[(dimethylamino)methyl]-7-hydroxy-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 8-[(dimethylamino)methyl]-7-hydroxy-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit DNA gyrase, an enzyme critical for bacterial DNA replication, making it a potential antibacterial agent . Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Properties
Target Compound: 8-[(dimethylamino)methyl]-7-hydroxy-6-methyl-... 8-(dimethylaminomethyl), 7-OH, 6-CH₃ C₁₆H₁₉NO₃ 273.33 Tertiary amine; predicted logP ~2.5*
8-Acetyl-7-hydroxy-6-methyl-... (CAS 951626-57-6) 8-COCH₃, 7-OH, 6-CH₃ C₁₅H₁₄O₄ 258.27 Density: 1.36 g/cm³; pKa: 9.42
7-((4-Amino-6-(p-tolylamino)-1,3,5-triazin-2-yl)methoxy)-... (Compound 24) 7-triazinylmethoxy, 6-unsubstituted C₂₄H₂₂N₆O₃ 454.47 Dual FFAR1/FFAR4 modulator
8-Chloro-7-[(2-chlorobenzyl)oxy]-... (CID 978409) 8-Cl, 7-OCH₂(2-Cl-C₆H₄) C₁₉H₁₄Cl₂O₃ 385.22 LogP ~4.1 (chlorinated substituents)
8-[(Dimethylamino)methyl]-7-hydroxy-3-phenyl-4H-chromen-4-one 8-(dimethylaminomethyl), 7-OH, 3-Ph C₁₈H₁₇NO₃ 295.33 Tertiary amine; no cyclopenta ring

*Estimated based on substituent contributions.

  • Dimethylaminomethyl vs. Acetyl (Position 8): The dimethylaminomethyl group in the target compound enhances basicity and water solubility compared to the acetyl group in CAS 951626-57-6, which is more lipophilic (pKa ~9.42) .
  • Hydroxyl Group (Position 7): The 7-OH group is conserved in many analogs, including biotransformed derivatives (e.g., 7,9-dihydroxy-... via Cunninghamella elegans), suggesting metabolic susceptibility .

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